Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Beschreibung

Structural Characterization and Physicochemical Properties

Core Molecular Architecture and Functional Group Distribution

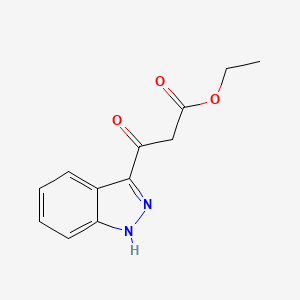

The compound’s molecular formula is C₁₂H₁₂N₂O₃ , featuring an indazole ring fused to a propanoate ester (Figure 1). The indazole system (C₇H₅N₂) contributes aromaticity and hydrogen-bonding capacity, while the ethyl 3-oxopropanoate side chain introduces electrophilic character at the ketone group.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular weight | 232.235 g/mol | |

| SMILES | CCOC(=O)CC(=O)C1C2C(=CC=CC=2)NN=1 |

|

| InChIKey | PJUDNLZDECAGKB-UHFFFAOYSA-N | |

| Topological polar surface area | 72.05 Ų |

The β-keto ester group (-CO-COOEt) creates conjugation between the carbonyl and ester oxygen, stabilizing the enolate form in solution. This dual functionality enhances reactivity in nucleophilic addition and cyclization reactions.

Spectroscopic Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The indazole NH proton resonates as a singlet at δ ~12.5 ppm (DMSO-d₆), while the ethyl group shows a triplet at δ 1.2 ppm (CH₃) and a quartet at δ 4.1 ppm (CH₂). The β-keto proton (CH₂CO) appears as a multiplet near δ 3.4 ppm due to coupling with adjacent groups.

- ¹³C NMR : Key signals include the ketone carbonyl at δ ~195 ppm, ester carbonyl at δ ~170 ppm, and aromatic carbons between δ 120–140 ppm.

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) dominate the spectrum, with N-H stretching (indazole) observed as a broad band near 3200 cm⁻¹ .

Mass Spectrometry

Electron ionization (EI-MS) fragments the molecular ion ([M]⁺, m/z 232) via McLafferty rearrangement, yielding peaks at m/z 187 (loss of COOEt) and m/z 159 (indazole fragment). High-resolution MS confirms the exact mass as 232.0848 Da .

Crystallographic Studies and Polymorphic Behavior

No single-crystal X-ray data exists for this compound. However, analogous β-keto esters (e.g., ethyl 3-oxopropanoate) adopt planar conformations around the keto group, with dihedral angles <10° between ester and carbonyl planes. Potential polymorphism may arise from variations in hydrogen-bonding networks between the indazole NH and ester oxygen.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.8 eV , localized predominantly on the indazole ring (HOMO) and β-keto ester (LUMO). This electronic asymmetry suggests preferential sites for electrophilic attack at C3 of indazole and nucleophilic addition at the ketone carbon.

Table 2: Frontier orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Indazole π-system |

| LUMO | -1.4 | β-keto ester carbonyl |

The electrostatic potential map reveals negative charge density (-0.45 e) at the ketone oxygen, supporting its role in hydrogen-bond interactions.

Eigenschaften

IUPAC Name |

ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZUCPNJYGQKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654396 | |

| Record name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-76-1 | |

| Record name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Ethyl Acetoacetate with 1H-Indazole Derivatives

The most common and direct synthetic route to Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate involves the condensation of ethyl acetoacetate with 1H-indazole or its substituted derivatives (e.g., 6-bromo-1H-indazole) under basic conditions.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) are typically employed to deprotonate ethyl acetoacetate, facilitating nucleophilic attack.

- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide a suitable medium for the reaction.

- Temperature: The reaction mixture is usually heated to promote condensation and improve yields.

- Purification: The product is isolated by recrystallization or chromatographic techniques to achieve high purity.

This method is favored for its straightforwardness and scalability, making it suitable for both laboratory synthesis and industrial production.

| Parameter | Details |

|---|---|

| Starting Materials | Ethyl acetoacetate, 6-bromo-1H-indazole |

| Base | Sodium hydride or potassium carbonate |

| Solvent | DMF or DMSO |

| Temperature | Elevated, typically reflux conditions |

| Purification | Recrystallization or chromatography |

| Yield | Generally moderate to high (dependent on conditions) |

This synthesis approach is highlighted in commercial chemical supply descriptions and is the basis for industrial production protocols.

Coupling Reactions Using Activated Acid Derivatives

An alternative preparation involves the formation of the indazole-3-carboxylic acid intermediate followed by coupling with ethyl acetoacetate or its derivatives.

- The indazole carboxylic acid is often synthesized from commercial isatin derivatives.

Coupling agents commonly used include:

- 1,3-Dicyclohexylcarbodiimide (DCC)

- Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)

- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)

- Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride

Bases such as triethylamine, 4-dimethylaminopyridine (DMAP), or N-methylmorpholine facilitate the coupling reaction.

- Solvents like dichloromethane (DCM), 1,2-dichloroethane, or DMF are employed.

- Reaction temperatures range from -10°C to reflux, depending on the reagents and solvent used.

The coupling reaction forms the ester linkage, yielding this compound after purification by crystallization or column chromatography.

| Parameter | Details |

|---|---|

| Starting Materials | Indazole-3-carboxylic acid, ethyl acetoacetate or derivatives |

| Coupling Agents | DCC, BOP, EDC.HCl, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride |

| Base | Triethylamine, DMAP, N-methylmorpholine |

| Solvent | DCM, 1,2-dichloroethane, DMF |

| Temperature | -10°C to reflux |

| Purification | Crystallization, silica gel chromatography |

This method is often used in research and patent literature for the synthesis of indazole derivatives and their esters.

Catalytic and Palladium-Mediated Reactions

Some synthetic routes involve palladium-catalyzed coupling reactions to introduce the indazole moiety or to modify precursors before ester formation.

- Palladium acetate and other palladium complexes serve as catalysts.

- Reactions are typically performed in DMF or similar solvents.

- Temperatures range from room temperature to 130°C.

- These methods allow for functional group tolerance and can be part of multi-step synthesis schemes.

Though less common for direct synthesis of this compound, these catalytic methods are valuable for preparing advanced intermediates or derivatives.

Industrial Scale Considerations

- Continuous flow reactors and automated synthesis systems are increasingly employed for efficient large-scale production.

- Reaction parameters are optimized for yield, purity, and throughput.

- Purification at scale often involves recrystallization and chromatographic steps adapted for industrial volumes.

- Stability under standard conditions allows for ease of handling and storage.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation (Ethyl acetoacetate + Indazole) | NaH or K2CO3 base, DMF/DMSO, heat | Simple, scalable, direct | Requires careful control of base and temperature |

| Coupling via Activated Acid Derivatives | Indazole-3-carboxylic acid, coupling agents (DCC, EDC), bases (TEA, DMAP), DCM/DMF solvent | High specificity, versatile | Multi-step, sensitive reagents |

| Palladium-Catalyzed Coupling | Pd acetate catalyst, DMF, 25-130°C | Functional group tolerance | Catalyst cost, reaction optimization needed |

| Industrial Continuous Flow | Automated reactors, optimized solvent/base systems | High efficiency, reproducibility | Requires specialized equipment |

Research Findings and Notes

- The condensation method is the most commonly reported and industrially relevant approach due to its operational simplicity and effective yields.

- Coupling reactions employing peptide chemistry reagents allow for the synthesis of a broader range of indazole derivatives, including this compound, with high purity and yield.

- The choice of solvent and base critically affects the reaction rate and product purity.

- Temperature control is essential to avoid side reactions and degradation.

- Purification techniques such as silica gel chromatography and crystallization remain standard to isolate the target compound effectively.

- Stability under ambient conditions facilitates storage and further chemical modifications.

Analyse Chemischer Reaktionen

Oxidation Reactions

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate undergoes oxidation primarily at its β-ketoester moiety. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic conditions, yielding carboxylic acids.

-

Chromium trioxide (CrO₃) in neutral or weakly acidic media.

Example Reaction:

This reaction is critical for synthesizing indazole-based carboxylic acids for further derivatization.

Reduction Reactions

Reduction of the ketone group produces secondary alcohols:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to an alcohol .

-

Sodium borohydride (NaBH₄) in methanol/ethanol is milder but less efficient.

Key Product:

This alcohol intermediate is pivotal for synthesizing chiral ligands or bioactive molecules.

Substitution Reactions

The ethyl ester group participates in nucleophilic substitution:

| Reagent | Product | Conditions |

|---|---|---|

| Amines (e.g., NH₃) | Amide derivatives | Base (NaH), room temperature |

| Thiols (e.g., RSH) | Thioesters | Base (K₂CO₃), reflux |

Mechanism: The reaction proceeds via nucleophilic attack on the ester carbonyl, followed by elimination of ethanol .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

With hydrazine (NH₂NH₂): Forms pyrazole derivatives via cyclocondensation .

-

With nitriles (RCN): Under Rh(I) catalysis, generates imidazoles through carbene intermediates .

Example Reaction Pathway:

Halogenation

Electrophilic bromination at the indazole C4/C7 positions occurs using bromine (Br₂) or N-bromosuccinimide (NBS) .

Product:

Halogenated derivatives enhance bioactivity in drug discovery .

Condensation Reactions

The active methylene group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones. For example:

Mechanism: Base deprotonates the active methylene, enabling nucleophilic attack on the aldehyde carbonyl.

Ring-Expansion Reactions

Reactions with nitriles or nitroso compounds can lead to quinazoline or isoxazole derivatives via intermediates like nitrile oxides .

Example:

This pathway leverages transition-metal-catalyzed carbene transfer .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is primarily recognized for its role as a building block in the synthesis of therapeutic agents. Its structure allows for modifications that enhance biological activity against various diseases, including cancer and infectious diseases.

Case Studies and Findings

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant inhibition of cancer cell growth. For instance, compounds containing this moiety have been tested for their efficacy against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth through mechanisms such as histone deacetylase (HDAC) inhibition.

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro and in vivo. The structure's ability to interact with specific biochemical pathways makes it a candidate for developing anti-inflammatory drugs .

Biological Studies

The compound serves as a valuable probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways. Its unique structural features allow researchers to explore interactions with cellular targets.

Biochemical Pathway Investigations

- Histone Acetylation : this compound has been used to study the regulation of gene expression through histone acetylation. By inhibiting HDACs, the compound alters gene expression profiles, which can be pivotal in understanding cancer biology and other diseases.

Material Science

In addition to its medicinal applications, this compound is being explored for its potential use in developing novel materials with unique electronic and optical properties.

Material Development Applications

- Organic Electronics : Research indicates that indazole derivatives can be incorporated into organic electronic materials due to their favorable electronic properties. This opens avenues for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | HDAC Inhibition |

| Compound B | Lung Cancer | 7.8 | Apoptosis Induction |

| Compound C | Colon Cancer | 4.5 | Cell Cycle Arrest |

Table 2: Anti-inflammatory Effects

| Study Reference | Inflammatory Model | Result |

|---|---|---|

| Study 1 | Mouse Model | Reduced TNF-alpha levels by 30% |

| Study 2 | Rat Model | Decreased edema by 25% |

Wirkmechanismus

The mechanism by which Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups : Fluorinated (e.g., 4-fluorophenyl) or chlorinated (e.g., 3,4-dichlorophenyl) substituents enhance electrophilicity, improving reactivity in nucleophilic substitutions .

- Heterocyclic Moieties : Indazole and benzoisoxazole groups confer rigidity and hydrogen-bonding capacity, critical for target binding in enzyme inhibition .

- Market Viability: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate has established production pipelines (2020–2025 CAGR data available), whereas the indazolyl variant remains under preclinical exploration .

Biologische Aktivität

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a synthetic compound belonging to the indazole class, a group known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Indazole Derivatives

Indazole derivatives have attracted significant interest due to their potential therapeutic applications. They exhibit a wide range of biological activities, including:

- Anticancer

- Antiviral

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

These activities are largely attributed to their ability to interact with various molecular targets within cells.

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones, leading to increased acetylation and altered gene expression. This mechanism can result in:

- Cell cycle arrest

- Induction of apoptosis

- Increased expression of tumor suppressor genes

Biochemical Pathways

The compound's action significantly impacts pathways related to cell proliferation and survival, particularly in cancer cells. The inhibition of HDACs can lead to reactivation of silenced genes that control cell growth and differentiation.

Pharmacokinetics

Pharmacokinetic properties such as solubility, stability, and permeability are crucial for the efficacy of this compound. Factors influencing these properties include:

- pH levels : The compound's solubility varies with pH, affecting absorption and distribution.

- Temperature : Stability can be influenced by environmental conditions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on various indazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to its HDAC inhibitory activity, which resulted in apoptosis and cell cycle disruption .

- Antiviral Properties : Research indicated that this compound exhibited antiviral activity by impairing the replication cycle of certain viruses, highlighting its potential as a therapeutic agent in infectious diseases .

- Anti-inflammatory Effects : A study reported that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions .

- Antimicrobial Efficacy : The compound showed promising results against bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, and how do they differ in methodology?

- Answer : The compound is typically synthesized via Friedel-Crafts acylation or Claisen condensation. For example, ethyl 3-(3-methoxyphenyl)-3-oxopropanoate was synthesized via Claisen condensation of 3-methoxyacetophenone with ethyl malonate in 40% yield, followed by functionalization . Another route involves reacting dilithiomonoethylmalonate with acyl chlorides (e.g., 3-fluorobenzoyl chloride) at low temperatures (-78°C) to form β-ketoesters, which are then condensed with guanidine to yield pyrimidinones . Methodological differences include solvent choice (e.g., THF vs. ethanol), catalysts (e.g., Me₃Al for amide formation), and reaction times (hours to days) .

Q. How is this compound characterized post-synthesis?

- Answer : Key characterization methods include:

- 1H NMR : Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), indazolyl protons (aromatic δ 7.2–8.1 ppm), and keto-protons (δ 3.5–4.0 ppm) .

- ESIMS : Molecular ion peaks (e.g., m/z 279.1 for intermediates) confirm molecular weight .

- Chromatography : Flash chromatography or SFC (supercritical fluid chromatography) resolves enantiomers, with purity assessed via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of indazolyl-3-oxopropanoate derivatives?

- Answer : Yield optimization strategies include:

- Catalyst Screening : Using Me₃Al in THF for amide coupling improves reactivity compared to traditional acid catalysts .

- Temperature Control : Low-temperature (-78°C) lithiation steps prevent side reactions in β-ketoester synthesis .

- Purification : SFC achieves >99% enantiomeric excess for chiral intermediates, critical for pharmacological studies .

- Contradiction Analysis : A 13% yield reported for N-cyclopropyl derivatives vs. ~50% for pyrimidinones highlights the need for stoichiometric tuning of amine/β-ketoester ratios.

Q. What strategies address solubility limitations of this compound in biological assays?

- Answer : Solubility can be enhanced via:

- Derivatization : Introducing polar groups (e.g., hydroxyl, amine) through post-synthetic modifications .

- Co-solvents : Use DMSO or ethanol (≤5% v/v) in aqueous buffers, as validated in enzyme inhibition assays .

- Prodrug Design : Hydrolyzing the ethyl ester to a carboxylic acid improves water solubility for in vivo studies .

Q. How do structural modifications influence the compound’s reactivity and biological activity?

- Answer :

- Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., 3-fluorophenyl derivatives) increases electrophilicity, enhancing cross-coupling reactivity .

- Indazole Substitution : 6-Trifluoromethylindazolyl groups improve metabolic stability in pharmacokinetic studies .

- Steric Effects : Bulky adamantane substituents reduce aggregation in lipid membranes, as shown in molecular dynamics simulations .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Answer : Contradictions often arise from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) yield different crystalline forms, altering melting points .

- Impurity Profiles : Trace solvents (e.g., residual THF) or byproducts (e.g., unreacted indazole) shift NMR signals. Purity must be verified via HPLC before characterization .

- Instrument Calibration : Cross-validate spectral data with internal standards (e.g., TMS for NMR) .

Q. What safety protocols are critical when handling this compound?

- Answer : Based on GHS classifications:

- PPE : Use nitrile gloves, P95 respirators for dust, and chemical-resistant aprons .

- Ventilation : Perform reactions in fume hoods due to potential respiratory irritants (H335) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.